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molecular formula C9H19NO B8693665 2,2,6,6-Tetramethyl-piperidine 1-oxide CAS No. 5132-07-0

2,2,6,6-Tetramethyl-piperidine 1-oxide

Cat. No. B8693665
M. Wt: 157.25 g/mol
InChI Key: RVWUHFFPEOKYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118866

Procedure details

From 50 to 60 ml of oxygen per minute were passed through a solution of 30.0 g (142.7 millimoles) of ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate (isomer mixture) and 2.23 g (14.3 millimoles) of 2,2,6,6-tetramethylpiperidine 1-oxide in 75 ml of N,N-dimethylformamide, after the addition of 1.42 g (14.3 millimoles) of copper(I) chloride, the temperature being kept at from 20° to 35° C. with the aid of an ice bath. After 1 hour, the mixture was poured onto 150 ml of aqueous sodium chloride solution and extracted with methyl tert-butyl ether. The organic phase was first washed with a solution of sodium iodide in 5% strength hydrochloric acid, shaken with aqueous sodium thiosulfate solution, washed with water and then dried over sodium sulfate, after which the solvent was removed under reduced pressure. 27.3 g (92% yield) of ethyl 2,6-dimethyl-8-oxoocta-2,4,6-trien-1-oate were obtained.
Quantity
55 (± 5) mL
Type
reactant
Reaction Step One
Name
ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
copper(I) chloride
Quantity
1.42 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.[OH:3][CH2:4][CH:5]=[C:6]([CH3:17])[CH:7]=[CH:8][CH:9]=[C:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].CC1(C)CCCC(C)(C)[NH+]1[O-].[Cl-].[Na+]>CN(C)C=O.[Cu]Cl>[CH3:16][C:10](=[CH:9][CH:8]=[CH:7][C:6]([CH3:17])=[CH:5][CH:4]=[O:3])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
55 (± 5) mL
Type
reactant
Smiles
O=O
Step Two
Name
ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate
Quantity
30 g
Type
reactant
Smiles
OCC=C(C=CC=C(C(=O)OCC)C)C
Step Three
Name
Quantity
2.23 g
Type
reactant
Smiles
CC1([NH+](C(CCC1)(C)C)[O-])C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
copper(I) chloride
Quantity
1.42 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken with aqueous sodium thiosulfate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature being kept at from 20° to 35° C. with the aid of an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic phase was first washed with a solution of sodium iodide in 5% strength hydrochloric acid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OCC)=CC=CC(=CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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